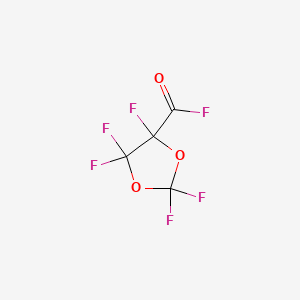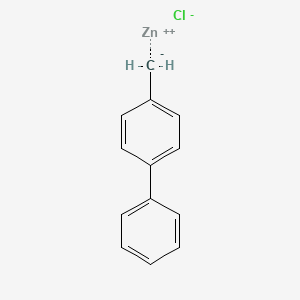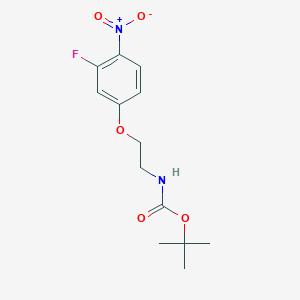![molecular formula C9H5NO2 B13967944 Furo[2,3-f][1,3]benzoxazole CAS No. 20419-35-6](/img/structure/B13967944.png)
Furo[2,3-f][1,3]benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-f][1,3]benzoxazole is a heterocyclic aromatic compound that features a fused ring system consisting of a furan ring and a benzoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-f][1,3]benzoxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with furfural under acidic conditions, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions: Furo[2,3-f][1,3]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the benzoxazole ring using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.
Major Products Formed:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Furo[2,3-f][1,3]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
Furo[2,3-f][1,3]benzoxazole can be compared with other heterocyclic compounds such as benzoxazole, benzothiazole, and benzimidazole. While all these compounds share a similar fused ring system, this compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities.
Comparación Con Compuestos Similares
- Benzoxazole
- Benzothiazole
- Benzimidazole
Furo[2,3-f][1,3]benzoxazole stands out due to its unique structural features and diverse applications, making it a compound of significant interest in various scientific fields.
Propiedades
Número CAS |
20419-35-6 |
|---|---|
Fórmula molecular |
C9H5NO2 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
furo[2,3-f][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-11-8-4-7-9(3-6(1)8)12-5-10-7/h1-5H |
Clave InChI |
JOQBMYSWQKYBBH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=CC3=C(C=C21)OC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


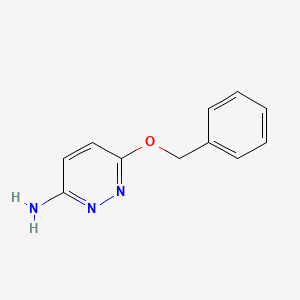

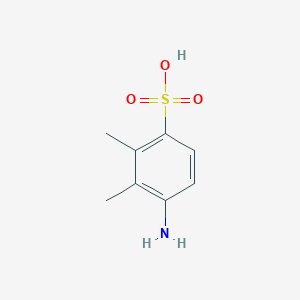
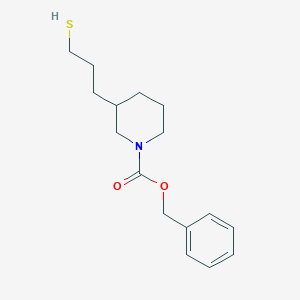
![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
